molecular formula C11H9IN2O2S B344626 4-iodo-N-(pyridin-4-yl)benzenesulfonamide CAS No. 148901-15-9

4-iodo-N-(pyridin-4-yl)benzenesulfonamide

Cat. No.: B344626
CAS No.: 148901-15-9
M. Wt: 360.17g/mol
InChI Key: XCFLUMOCXKAAEI-UHFFFAOYSA-N
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Description

4-iodo-N-(pyridin-4-yl)benzenesulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and synthesis of novel molecules. With its complex structure, it opens doors to innovative scientific investigations and advancements.

Scientific Research Applications

4-iodo-N-(pyridin-4-yl)benzenesulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Discovery: It is used as a building block in the synthesis of potential drug candidates.

    Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.

    Material Science: It is used in the development of new materials with specific properties.

    Medicinal Chemistry: Researchers use it to design and synthesize new therapeutic agents.

Preparation Methods

The synthesis of 4-iodo-N-(pyridin-4-yl)benzenesulfonamide involves several steps. One common method includes the iodination of N-pyridin-4-ylbenzenesulfonamide using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-iodo-N-(pyridin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-iodo-N-(pyridin-4-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the sulfonamide and iodine groups.

    (4-nitrophenyl)sulfonyltryptophan: This compound contains a sulfonamide group but has different substituents and a tryptophan backbone.

The uniqueness of this compound lies in its combination of the iodine, pyridine, and sulfonamide groups, which confer specific reactivity and properties valuable for research and industrial applications.

Properties

IUPAC Name

4-iodo-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFLUMOCXKAAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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